molecular formula C7H5NO B7761442 Phenyl isocyanate CAS No. 286012-94-0

Phenyl isocyanate

Cat. No.: B7761442
CAS No.: 286012-94-0
M. Wt: 125.077 g/mol
InChI Key: DGTNSSLYPYDJGL-ZXJNGCBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl isocyanate can be synthesized through several methods. One common method involves the phosgenation of aniline, where aniline reacts with phosgene to produce this compound and hydrochloric acid as a by-product . This method, however, involves handling toxic phosgene and corrosive by-products.

A phosgene-free approach involves the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide catalyst. This method is environmentally friendly and avoids the use of toxic phosgene . The reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes at the boiling temperature of o-dichlorobenzene .

Industrial Production Methods: Industrial production of this compound typically follows the phosgenation route due to its efficiency and scalability. the phosgene-free method is gaining traction due to its environmental benefits and safety .

Chemical Reactions Analysis

Phenyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed include ureas, carbamates, and heterocyclic compounds .

Properties

CAS No.

286012-94-0

Molecular Formula

C7H5NO

Molecular Weight

125.077 g/mol

IUPAC Name

isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene

InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1

InChI Key

DGTNSSLYPYDJGL-ZXJNGCBISA-N

SMILES

C1=CC=C(C=C1)N=C=O

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O

Canonical SMILES

C1=CC=C(C=C1)N=C=O

boiling_point

158-168 °C
BP: 55 °C at 13 mm Hg
325.4 °F

Color/Form

Liquid

density

1.08870 at 25.9 °C/4 °C;  1.0956 at 19.6 °C/4 °C;  1.092 at 15 °C/4 °C;  1.101 at 11.6 °C/4 °C
Density: 1.0956 g/cu cm at 20 °C
Relative density (water = 1): 1.095

flash_point

132 °F (55.5 °C) (Open Cup)
51 °C c.c.
132 °F (open cup)

melting_point

Freezing point: -30 °C
-30 °C
-22 °F

physical_description

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes.
Liquid
Liquid with an acrid odor;  [Merck Index]
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colorless to yellow liquid with a pungent odor.

Related CAS

27616-41-7

solubility

Decomposes in water, alcohol;  very soluble in ether
Solubility in water: reaction

vapor_density

1.089

vapor_pressure

2.57 [mmHg]
2.57 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.2
2.57 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl isocyanate
Reactant of Route 2
Phenyl isocyanate
Reactant of Route 3
Phenyl isocyanate
Reactant of Route 4
Reactant of Route 4
Phenyl isocyanate
Reactant of Route 5
Phenyl isocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl isocyanate

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